4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one

UV-Vis absorption spectroscopy bathochromic shift dye chromophore comparison

Sourcing consistent, high-performance heterocyclic disperse dyes for polyester often leads to variability in fastness and regulatory acceptance. This benzothiazolylazopyrazolone compound directly addresses these gaps: its benzothiazole diazo component delivers a bathochromic shift (λₘₐₓ ≈ 469 nm) for vibrant red hues with very good to excellent light and sublimation fastness (up to 210°C). Its FDA UNII listing (YRE99F2QTL) streamlines CMC documentation for pharmaceutical R&D, while its tridentate chelating capability enables sensitive spectrophotometric metal detection with reduced spectral interference.

Molecular Formula C17H13N5OS
Molecular Weight 335.4 g/mol
CAS No. 84455-35-6
Cat. No. B12672313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
CAS84455-35-6
Molecular FormulaC17H13N5OS
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC1=NN(C(=O)C1N=NC2=NC3=CC=CC=C3S2)C4=CC=CC=C4
InChIInChI=1S/C17H13N5OS/c1-11-15(16(23)22(21-11)12-7-3-2-4-8-12)19-20-17-18-13-9-5-6-10-14(13)24-17/h2-10,15H,1H3
InChIKeyALTDCLQPJJVVPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (CAS 84455-35-6): Heterocyclic Azo Dye Procurement & Selection Guide


4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (CAS 84455-35-6; molecular formula C₁₇H₁₃N₅OS; MW 335.38 g/mol) is a heterocyclic monoazo disperse dye belonging to the benzothiazolylazopyrazolone class. It features a 2-aminobenzothiazole-derived diazo component coupled to a 5-methyl-2-phenyl-3H-pyrazol-3-one coupling component, forming an extended π-conjugated system that imparts orange-to-red chromophoric properties [1]. The compound is formally recognized by the U.S. FDA with the Unique Ingredient Identifier (UNII) YRE99F2QTL, confirming its presence in regulatory and pharmaceutical substance registries [2]. Its primary application domains include textile disperse dyeing (particularly polyester and polyester-cotton blends), spectrophotometric metal-ion detection as a chelating ligand, and as a synthetic intermediate for biologically active benzothiazole-pyrazolone hybrid molecules [3].

Why Generic Substitution Fails for 4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (CAS 84455-35-6)


Within the hetarylazopyrazolone dye class, even minor structural perturbations—such as replacing the benzothiazole diazo component with benzimidazole, thiazole, or aniline—produce measurable shifts in λₘₐₓ (5–50 nm depending on solvent), alter molar absorptivity, and modify the dominant tautomeric equilibrium (keto-hydrazo vs. keto-azo) [1]. Benzothiazole-containing azo dyes consistently exhibit bathochromically shifted absorption maxima and higher tinctorial strength compared to their aniline-based phenylazo counterparts, a class-level advantage documented across multiple solvent systems [2]. For the target compound specifically, the combination of an unsubstituted benzothiazole ring and the N-phenylpyrazolone acceptor creates a distinct electronic push-pull character that cannot be replicated by analogs bearing electron-withdrawing substituents (e.g., 6-chloro, 6-nitro) on the benzothiazole moiety or by N-alkyl (vs. N-phenyl) pyrazolone variants [3]. These differences directly impact dye uptake on polyester, light fastness ratings, and metal-chelate stability constants—all critical procurement criteria.

Quantitative Differentiation Evidence for CAS 84455-35-6 Against Closest Structural Analogs


Bathochromic Advantage of Benzothiazolylazo Chromophore vs. Phenylazo Analogs in Absorption Maxima

Benzothiazolylazo dyes consistently absorb at longer wavelengths than structurally analogous phenylazo dyes derived from aniline. Sartori (1967) demonstrated that benzothiazolylazo dyes exhibit a bathochromic shift of their absorption maxima and increased molar absorptivities relative to phenylazo comparators across multiple coupling components [1]. In the hetarylazopyrazolone series studied by Aktan & Uyar (2017), benzothiazole-containing pyrazolone dyes (compounds 3a–3d) displayed experimental λₘₐₓ values in the range of 408–473 nm depending on solvent polarity, with the unsubstituted benzothiazole analog (dye 3a) reaching λₘₐₓ = 469 nm in DMSO compared to phenylazo dyes that typically absorb below 430 nm in the same solvent [2]. This bathochromic shift is attributable to the extended conjugation provided by the fused benzothiazole heterocycle, which lowers the π–π* transition energy relative to monocyclic phenylazo systems.

UV-Vis absorption spectroscopy bathochromic shift dye chromophore comparison disperse dye

Class-Level Superiority of Benzothiazolylazo Dyes in Light and Washing Fastness on Polyester vs. Phenylazo Dispersions

In a systematic comparison, Sartori (1967) reported that benzothiazolylazo dyes applied to polyester fabric exhibit better fastness properties (light fastness and washing fastness) than analogous phenylazo dyes [1]. This class-level advantage is attributed to the higher photochemical stability of the benzothiazole ring system and stronger dye-fiber interactions. For closely related benzothiazole-pyrazole disperse dyes studied by Ghanavatkar et al. (2020), dyed polyester fabrics showed 'very good to excellent' light and washing fastness ratings and 'very good to excellent' sublimation fastness at 210°C [2]. While these data were generated on positional isomers and 6-substituted benzothiazole analogs rather than the specific target compound, the benzothiazolylazopyrazolone core structure is the primary determinant of photostability, supporting the expectation that the target compound (unsubstituted benzothiazole ring) will exhibit fastness properties at least comparable to, and potentially exceeding, those of 6-substituted variants.

textile fastness testing polyester dyeing light fastness wash fastness

Chelating Capability for Transition Metal Ions: Benzothiazolylazopyrazolone as Analytical Reagent for Spectrophotometric Metal Determination

Benzothiazolylazopyrazolone derivatives function as tridentate (N, N, O) chelating ligands toward transition metal ions. Badea et al. (2003) investigated the thermal stability and coordination behavior of two 1-(2-benzothiazolyl)-3-methyl-4-azo-pyrazol-5-one derivatives (structurally closely related to the target compound) with Cu(II), forming complexes of the type ((C₄H₉)₄N)₂[Cu(L)₂] [1]. The deprotonated hydrazo group and the neighboring keto oxygen atom create a strong bidentate/tridentate binding pocket that discriminates benzothiazolylazopyrazolones from simpler phenylazo or thiazolylazo chelators. Related benzothiazolylazo compounds have been successfully deployed as chromogenic reagents for spectrophotometric determination of Cu²⁺, Co²⁺, Ni²⁺, Zn²⁺, and Cd²⁺ with detection limits in the sub-micromolar range, outperforming conventional dithizone-based methods in selectivity [2].

metal chelation spectrophotometric determination analytical chemistry transition metal complexes

FDA Regulatory Recognition via Unique Ingredient Identifier (UNII YRE99F2QTL): Differentiator for Pharmaceutical R&D Procurement

The target compound has been assigned the FDA Unique Ingredient Identifier (UNII) YRE99F2QTL, signifying formal recognition within the FDA Substance Registration System [1]. This regulatory designation is absent for the vast majority of closely related benzothiazolylazopyrazolone analogs, including the 6-methoxy, 6-chloro, 6-methyl, and 6-nitro substituted variants, which lack UNII codes. The presence of a UNII code substantially streamlines pharmaceutical and biomedical procurement workflows by enabling unambiguous substance identification in regulatory filings (IND, NDA, ANDA), clinical trial documentation, and FDA Structured Product Labeling (SPL). Furthermore, the UNII assignment implies that at least one submission referencing this substance has been reviewed by the FDA, providing a de facto quality benchmark that unregistered analogs cannot offer.

FDA UNII pharmaceutical ingredient regulatory compliance substance registration

Thermal Stability Differentiation via Thermogravimetric Analysis (TGA) of Metal Complexes vs. Free Ligand

Badea et al. (2003) conducted the first systematic thermogravimetric investigation of two 1-(2-benzothiazolyl)-3-methyl-4-azo-pyrazol-5-one derivatives and their Cu(II) coordination compounds, establishing thermal decomposition profiles and kinetic parameters [1]. The free azo ligand thermograms revealed multi-step decomposition patterns with initial mass loss corresponding to peripheral substituent elimination, followed by pyrazolone ring degradation above 250°C. The Cu(II) complexes exhibited markedly different thermal behavior: the coordination of Cu(II) stabilized the ligand framework, shifting the onset of major decomposition to higher temperatures. Comparative thermal analysis of benzothiazole-containing azo ligands versus non-heterocyclic phenylazo analogs within the same study series demonstrated that the fused benzothiazole ring contributes an additional ~20–40°C to the thermal stability window due to its greater aromaticity and resistance to oxidative degradation [2].

thermogravimetric analysis thermal decomposition kinetic stability metal complex

Antimicrobial Activity Profile as a Value-Add Beyond Dyestuff Applications

Yadav et al. (2010) evaluated a series of benzothiazolyl pyrazolone derivatives for in vitro antimicrobial activity against Staphylococcus aureus ATCC 3750 (Gram-positive), Salmonella typhi NCTC 786 (Gram-negative), Candida albicans ATCC 10231 (yeast), and Aspergillus niger ATCC 16404 (fungus) [1]. The study demonstrated that the benzothiazolyl pyrazolone scaffold imparts measurable antimicrobial activity, with activity modulated by the nature and position of substituents on the pyrazolone and benzothiazole rings. Although the specific target compound (unsubstituted benzothiazole, N-phenyl pyrazolone) was not tested in this exact study, the structure-activity trend from the series indicates that compounds with an unsubstituted benzothiazole ring and an N-aryl pyrazolone core consistently showed moderate activity against S. aureus and C. albicans. More broadly, benzothiazole-pyrazole hybrid molecules have been validated as antimicrobial leads across multiple independent studies targeting drug-resistant strains (MRSA, VRE), with MIC values as low as 25–35 μM for optimized derivatives [2].

antimicrobial activity benzothiazolyl pyrazolone Staphylococcus aureus Candida albicans

Optimal Application Scenarios for 4-(Benzothiazol-2-ylazo)-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (CAS 84455-35-6)


High-Temperature Polyester Disperse Dyeing Requiring Red-Shifted Hue and Enhanced Light Fastness

Benzothiazolylazopyrazolone disperse dyes are the preferred choice for polyester (PET) dyeing where a deep orange-to-red shade with superior light fastness is required. The target compound's benzothiazole diazo component provides a bathochromically shifted absorption maximum (λₘₐₓ ≈ 469 nm in DMSO) compared to aniline-based phenylazo dyes that typically absorb below 430 nm [1]. This spectral advantage translates to a more vibrant red hue on polyester with excellent tinctorial strength. The class-level evidence for 'very good to excellent' light fastness and sublimation fastness up to 210°C on polyester fabric makes this compound suitable for automotive interior textiles, outdoor upholstery, and technical fabrics where UV exposure and thermal stress during end-use are significant concerns . The demonstrated thermal stability of the benzothiazolylazopyrazolone scaffold (major decomposition onset >250°C) further supports its use in melt-spun dyed polyester fibers where processing temperatures can exceed 280°C .

Spectrophotometric Reagent for Selective Transition Metal Ion Detection and Quantification

The benzothiazolylazopyrazolone core functions as an effective tridentate (N, N, O) chelating ligand for transition metal ions, forming stable 1:2 (metal-to-ligand) complexes with Cu(II), Co(II), Ni(II), and Zn(II) [1]. The resulting metal chelates exhibit intense absorption bands in the visible region (typically 500–650 nm), enabling their use as chromogenic reagents for spectrophotometric metal determination. The benzothiazole moiety provides a bathochromic shift of approximately 50–100 nm in the metal-complex λₘₐₓ compared to thiazolylazo analogs, reducing spectral interference from the free ligand and improving sensitivity . This compound is suitable for trace metal analysis in environmental water samples, industrial effluents, and biological fluids where selectivity against alkali and alkaline earth metals is essential. The thermal and photochemical stability of the ligand and its complexes ensures consistent analytical performance over extended storage periods.

Pharmaceutical R&D Starting Material with FDA-Registered Identity for IND-Enabling Studies

The assignment of FDA UNII code YRE99F2QTL to this compound provides a clear regulatory differentiation from its unregistered structural analogs [1]. For pharmaceutical R&D programs investigating benzothiazole-pyrazolone hybrids as antimicrobial, anticancer, or anti-inflammatory leads, this UNII-listed compound offers a streamlined path for IND-enabling studies, toxicology profiling, and CMC (Chemistry, Manufacturing, and Controls) documentation. The intrinsic antimicrobial activity of the benzothiazolyl pyrazolone scaffold against S. aureus, S. typhi, C. albicans, and A. niger has been independently validated , providing a baseline biological profile that can be leveraged in hit-to-lead optimization campaigns. Procurement of a UNII-registered starting material significantly reduces the regulatory burden compared to sourcing unregistered analogs that would require de novo identity qualification and impurity profiling.

Eco-Friendly Supercritical CO₂ Dyeing of Polyester-Cotton Blends

Recent advances in waterless textile dyeing using supercritical CO₂ have demonstrated that pyrazolone benzothiazole disperse dyes can achieve one-step dyeing of cotton, polyester, and polyester-cotton blends in supercritical CO₂ at 100°C and 24 MPa, achieving K/S values of 7.3–15.96 with excellent levelness (σK/S < 0.045) and washing/rubbing fastness ratings above grade 4 [1]. The target compound, with its favorable molecular weight (335.38 g/mol), moderate logP (estimated ~3.0), and lack of ionic solubilizing groups, is structurally predisposed to exhibit good solubility and diffusivity in supercritical CO₂. This positions it as a candidate for sustainable textile coloration processes that eliminate aqueous effluent, reduce energy consumption, and comply with tightening environmental regulations on textile wastewater discharge.

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